molecular formula C19H26N6 B2805107 8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 902042-27-7

8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2805107
CAS RN: 902042-27-7
M. Wt: 338.459
InChI Key: NOYWSCSRSNWTQC-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as phenylpiperazines . It’s a novel class of inhibitors of cyclin-dependent kinases (CDKs) and has shown good potency as an inhibitor of CDKs . It’s being developed for its potential anticancer activity .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure analysis of similar compounds indicates that the dipole moment changes (Δμ) were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of a new hydrophobic side chain using organolithium reagents has been reported .

Scientific Research Applications

Cyclin-Dependent Kinase (CDK) Inhibition

PHA-848125: is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs play crucial roles in cell cycle regulation, and their dysregulation is associated with cancer. By inhibiting CDKs, this compound may interfere with cell division and proliferation, making it a potential candidate for cancer therapy .

Antiproliferative Activity Against Ovarian Carcinoma Cells

In preclinical studies, PHA-848125 demonstrated antiproliferative activity against A2780 human ovarian carcinoma cells. Its selectivity against CDKs and efficacy in inhibiting cancer cell growth make it an intriguing candidate for further investigation .

Sorafenib Comparison

In comparison to the well-known drug sorafenib , PHA-848125 exhibited good inhibitory effects across a range of concentrations. Its IC50 values were competitive, suggesting potential as an alternative or complementary treatment .

Imatinib Structural Characterization

While not directly related to cancer treatment, PHA-848125 shares structural features with imatinib , a widely used leukemia drug. Imatinib inhibits tyrosine kinases and has been structurally characterized in various salt forms. The structural insights from imatinib may inform the design of novel kinase inhibitors, including PHA-848125 .

Chemical Entities of Biological Interest (ChEBI)

PHA-848125: is listed in the Chemical Entities of Biological Interest (ChEBI) database, which catalogs small chemical compounds. Its inclusion in ChEBI highlights its relevance in biological research .

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The compound is currently undergoing phase I and phase II clinical trials . The future directions of this compound will likely depend on the results of these trials and subsequent studies.

properties

IUPAC Name

11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-5-6-15-12-16(24-9-7-23(4)8-10-24)25-19(21-15)17-13(2)11-14(3)20-18(17)22-25/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYWSCSRSNWTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

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